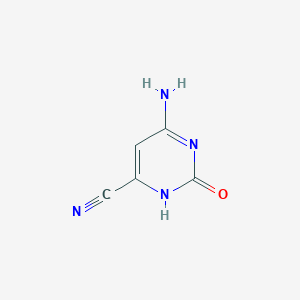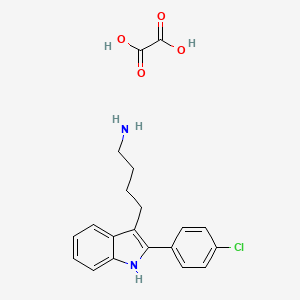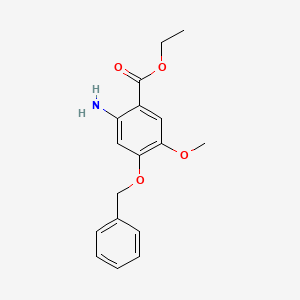
Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and methoxy and phenylmethoxy substituents on a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate typically involves multiple steps One common method starts with the esterification of 2-amino-5-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-amino-5-methoxy-4-phenylmethoxybenzoic acid.
Reduction: Formation of 2-amino-5-methoxy-4-phenylmethoxybenzyl alcohol.
Substitution: Formation of various amides or substituted benzoates.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-5-methoxybenzoate: Lacks the phenylmethoxy group, which may reduce its biological activity.
Ethyl 2-amino-4-phenylmethoxybenzoate: Lacks the methoxy group at the 5-position, potentially altering its chemical reactivity and biological properties.
Ethyl 2-amino-5-phenylmethoxybenzoate: Lacks the methoxy group at the 4-position, which may affect its solubility and interaction with biological targets.
Uniqueness
Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate is unique due to the presence of both methoxy and phenylmethoxy groups, which can enhance its chemical versatility and potential biological activity. These functional groups can influence its solubility, reactivity, and ability to interact with various molecular targets.
Propiedades
Fórmula molecular |
C17H19NO4 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H19NO4/c1-3-21-17(19)13-9-15(20-2)16(10-14(13)18)22-11-12-7-5-4-6-8-12/h4-10H,3,11,18H2,1-2H3 |
Clave InChI |
IBYJGIZEKGIXJP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1N)OCC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


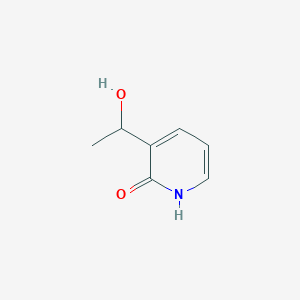

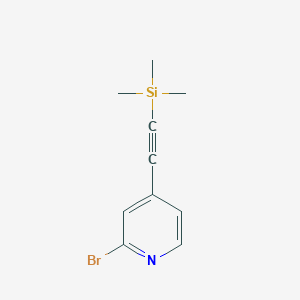
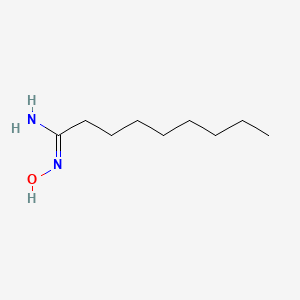
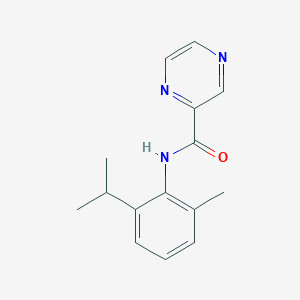
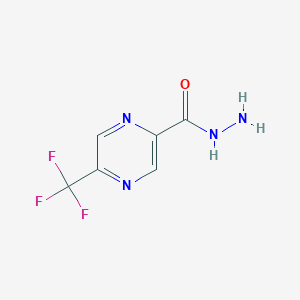

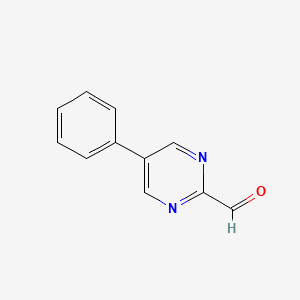
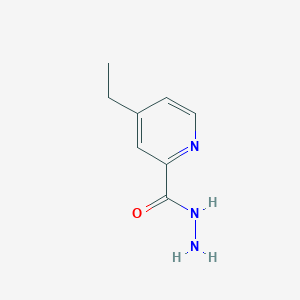
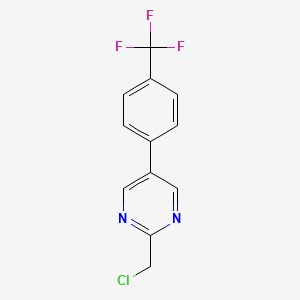
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
